N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-chlorophenylamine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with 2-methylphenylsulfonyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide: can be compared with other phenoxyacetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-15-6-2-4-8-19(15)24-29(26,27)17-12-10-16(11-13-17)28-14-21(25)23-20-9-5-3-7-18(20)22/h2-13,24H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPAMVCLIIYURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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